4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate
Description
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate is a pyridine-based ester derivative featuring two hexyloxy chains attached to aromatic rings. The ester linkage and extended alkoxy chains may contribute to electron-donating effects, thermal stability, and molecular packing, critical for functional performance .
Properties
Molecular Formula |
C24H33NO4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 6-hexoxypyridine-3-carboxylate |
InChI |
InChI=1S/C24H33NO4/c1-3-5-7-9-17-27-21-12-14-22(15-13-21)29-24(26)20-11-16-23(25-19-20)28-18-10-8-6-4-2/h11-16,19H,3-10,17-18H2,1-2H3 |
InChI Key |
FDISEODNYNEJEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CN=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate typically involves the esterification of 4-(hexyloxy)phenol with 6-(hexyloxy)pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in fluorescence microscopy.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic semiconductors
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate varies depending on its application:
Photolithography: The compound undergoes a photoreaction upon exposure to UV light, leading to the formation of a crosslinked polymer.
Enzyme Activity Monitoring: Acts as a fluorescent probe that binds to enzymes, causing a change in fluorescence intensity.
Photodynamic Therapy: Activated by light to produce reactive oxygen species that induce cell death.
Comparison with Similar Compounds
Anticonvulsant Triazole Derivatives
Compounds like 3-heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (5f) (ED₅₀ = 37.3 mg/kg, TD₅₀ = 422.5 mg/kg, PI = 11.3) demonstrate the importance of alkoxy chains in balancing efficacy and toxicity. The hexyloxy group in 5f enhances hydrophobic interactions with biological targets, improving anticonvulsant activity compared to carbamazepine (PI = 6.4). However, replacing hexyloxy with shorter chains (e.g., methoxy) reduces potency due to decreased membrane permeability .
Table 1: Key Pharmacological Parameters of Triazole Derivatives
| Compound | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) |
|---|---|---|---|
| 5f (hexyloxy/heptyloxy) | 37.3 | 422.5 | 11.3 |
| Carbamazepine | 45.0 | 287.0 | 6.4 |
Organic Dyes for Solar Cells
In dye-sensitized solar cells (DSSCs), derivatives like B18, CPTD-R, and BTD-R utilize hexyloxy-phenyl donors to improve light absorption and reduce charge recombination. The hexyloxy chains increase the net dipole moment, upshifting the TiO₂ conduction band edge (CBE) for higher open-circuit voltage (Vₒc). For example, dyes with hexyloxy-thiophene bridges achieve broader near-IR absorption compared to methoxy analogs, enhancing power conversion efficiency (PCE) by ~15% .
Structural Advantages of Hexyloxy Groups in DSSCs:
- Solubility: Facilitates uniform film formation on TiO₂/ZnO substrates.
- Electron Donation: Stabilizes charge-separated states via alkoxy-induced electron density.
- Thermal Stability: Hexyl chains reduce crystallinity, improving device longevity.
Carboxylic Acid and Ester Derivatives
2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) and ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (CAS 56406-26-9) highlight the role of substituents on reactivity and applications. The chloro and hydroxy groups increase acidity (pKa ~3–4), making these compounds suitable as intermediates in drug synthesis. In contrast, the hexyloxy groups in the target compound reduce polarity, favoring applications requiring non-polar environments (e.g., lipid-based formulations) .
Table 2: Structural and Functional Comparisons
| Compound | Key Substituents | Application |
|---|---|---|
| Target Compound | Dual hexyloxy, ester | Potential drug/material intermediate |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chloro, methyl, carboxylic acid | Pharmaceutical synthesis |
| Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | Hydroxy, phenyl, ester | Fine chemical intermediate |
Biological Activity
4-(Hexyloxy)phenyl 6-(hexyloxy)pyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with two hexyloxy groups and a carboxylate moiety, contributing to its unique chemical properties. The molecular formula is C20H30N2O4, with a molecular weight of 362.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N2O4 |
| Molecular Weight | 362.47 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The hexyloxy substituents enhance lipophilicity, facilitating membrane permeability and interaction with cellular receptors.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
Structure-Activity Relationships (SAR)
Research indicates that the length and branching of the alkoxy chains significantly affect the compound's potency and selectivity. For example, variations in the hexyloxy chain length can modulate hydrophobic interactions with target proteins, impacting binding affinity and biological efficacy.
Key Findings:
- Hydrophobicity : Increased hydrophobicity correlates with enhanced membrane permeability and bioactivity.
- Substituent Positioning : The positioning of functional groups on the pyridine ring affects the compound's interaction profile with biological targets.
Case Studies
- In Vitro Studies : A study evaluating the inhibitory effects of this compound on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to apoptosis induction through caspase activation.
- Animal Models : In animal studies, administration of the compound resulted in reduced tumor growth in xenograft models, suggesting potential as an anti-cancer agent.
- Pharmacokinetics : Preliminary pharmacokinetic evaluations indicated favorable absorption characteristics, with a half-life suitable for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
